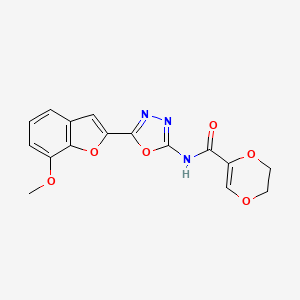

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O6/c1-21-10-4-2-3-9-7-11(24-13(9)10)15-18-19-16(25-15)17-14(20)12-8-22-5-6-23-12/h2-4,7-8H,5-6H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHTMSBLDVYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=COCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzofuran Ring: The benzofuran moiety can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

Construction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, typically using reagents like phosphorus oxychloride (POCl₃).

Synthesis of the Dioxine Ring: The dioxine ring can be formed through cyclization reactions involving diols and carbonyl compounds under acidic or basic conditions.

Final Coupling Reaction: The final step involves coupling the benzofuran, oxadiazole, and dioxine intermediates using amide bond formation techniques, often employing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and dioxine rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic and nucleophilic substitution reactions can take place on the benzofuran ring, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, CrO₃

Reducing Agents: LiAlH₄, NaBH₄

Coupling Reagents: DCC, EDC

Catalysts: Acidic or basic catalysts depending on the reaction type

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow researchers to explore multi-heterocyclic systems and their potential as precursors for new compounds with enhanced functionalities.

Biology

Biologically, N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has shown promising pharmacological activities. Preliminary studies indicate its potential as an antimicrobial and anticancer agent. The presence of both benzofuran and oxadiazole rings contributes to its ability to interact with biological targets.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.9 - 4.5 | KB, Hep-G2 |

The unique combination of the benzofuran and oxadiazole structures in this compound may enhance its anticancer efficacy by targeting specific enzymes associated with cancer cell proliferation.

Antimicrobial Activity

The oxadiazole scaffold has been linked to antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains.

Medicine

In medicinal applications, ongoing research is exploring the compound's potential as a therapeutic agent. Its ability to inhibit certain enzymes and pathways involved in disease processes makes it a candidate for developing new treatments for infections and cancer.

Industry

Industrially, this compound could be utilized in developing new materials with specific electronic or optical properties due to the presence of multiple conjugated systems. Its synthesis and modification can lead to the creation of polymers, coatings, and other materials with specialized applications.

Uniqueness

This compound is unique due to the combination of benzofuran, oxadiazole, and dioxine rings in a single molecule. This structural complexity may confer unique biological activities and chemical properties not found in simpler analogs.

Mechanism of Action

The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzofuran ring may facilitate binding to hydrophobic pockets, while the oxadiazole and dioxine rings could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like 7-methoxybenzofuran and its analogs are structurally similar and exhibit various biological activities.

Oxadiazole Derivatives: 1,3,4-Oxadiazole compounds are known for their antimicrobial and anticancer properties.

Dioxine Derivatives: Compounds containing the dioxine ring are studied for their potential as therapeutic agents and materials.

Uniqueness

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the combination of these three distinct heterocyclic rings in a single molecule. This structural complexity may confer unique biological activities and chemical properties not found in simpler analogs.

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound integrates several pharmacologically relevant moieties, including a benzofuran core and an oxadiazole ring, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula , with a molecular weight of approximately 325.27 g/mol. Its structural features include:

- Benzofuran moiety : Enhances solubility and may influence biological interactions.

- Oxadiazole ring : Known for antimicrobial and anticancer properties.

- Dihydrobenzo dioxine structure : Implicated in various biological activities.

1. Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to oxadiazoles have shown IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 . The unique combination of the benzofuran and oxadiazole structures in this compound may enhance its anticancer efficacy.

2. Antimicrobial Properties

Studies have demonstrated that compounds containing oxadiazole rings possess notable antimicrobial activity. The presence of the methoxy group in the benzofuran enhances the solubility and bioavailability of the compound, potentially increasing its effectiveness against microbial pathogens .

3. Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, with specific structural modifications leading to varying degrees of activity. For example, certain benzodioxane derivatives have shown promising anti-inflammatory properties in various assays . The incorporation of the oxadiazole moiety may further augment these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

The biological activity of this compound may involve multiple mechanisms:

- Interaction with Enzymes : The oxadiazole moiety can interact with enzymes involved in cellular processes, potentially inhibiting their function.

- Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various signaling pathways.

- Modulation of Inflammatory Pathways : The compound may modulate key inflammatory pathways, reducing cytokine production and inflammatory responses.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

- Methodological Answer : The synthesis of complex heterocyclic compounds like this requires multi-step protocols. For example, evidence from structurally similar compounds suggests coupling benzofuran and oxadiazole precursors via carbodiimide-mediated amidation (e.g., EDC·HCl with DMAP catalysis in dry chloroform) . Yield optimization may involve reaction duration adjustments (e.g., 48–72 hours under inert atmosphere) and post-reaction purification via column chromatography (e.g., toluene/EtOAC gradients with acid/base additives) . For oxadiazole formation, cyclization of thiosemicarbazides using H2SO4 or POCl3 is common, though yields vary (9–63% in analogous systems) .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and oxadiazole/dioxine protons (δ ~6.5–8.5 ppm for aromatic systems). For example, in benzofuran-oxadiazole hybrids, protons on the oxadiazole ring appear as singlets due to symmetry .

- HRMS : Confirm molecular formula via exact mass (e.g., [M+H]+ or [M+Na]+ ions). For instance, analogous compounds show mass accuracy within ±0.001 Da .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Use software like Gaussian or ADF for DFT calculations to predict logP, solubility, and electronic properties. Molecular dynamics simulations (e.g., GROMACS) can assess stability in aqueous environments. PubChem-derived SMILES strings and InChI keys (e.g., Canonical SMILES: CC(C)CCN1C2=C...) enable database comparisons for property validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets?

- Methodological Answer :

- Target Selection : Link to a relevant theory (e.g., benzofuran derivatives as kinase inhibitors or TLX receptor ligands) .

- Assays : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ADP-Glo™ kinase assays). For cellular activity, employ viability assays (MTT) and flow cytometry for apoptosis .

- Controls : Include structurally similar inactive analogs (e.g., methoxy-free derivatives) to isolate functional group contributions .

Q. What strategies resolve contradictions in observed vs. predicted activity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate computational predictions (e.g., docking scores from AutoDock Vina) with experimental IC50 values. Discrepancies may arise from solvation effects or protein flexibility .

- SAR Analysis : Synthesize derivatives (e.g., substituent variations on the benzofuran or oxadiazole rings) to map structure-activity relationships. For example, electron-withdrawing groups on benzofuran enhance binding in similar systems .

Q. How can the metabolic stability of this compound be assessed in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.